10-Amino-1-decanol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

10-aminodecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVSKCPPMNGBGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCO)CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403579 |

Source

|

| Record name | 10-Amino-1-decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23160-46-5 |

Source

|

| Record name | 10-Amino-1-decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Amino-1-decanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 10-Amino-1-decanol: Chemical and Physical Properties for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties of 10-Amino-1-decanol (CAS No. 23160-46-5), a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. This document collates essential data, outlines experimental protocols, and presents logical workflows to facilitate its application in research and development.

Core Chemical and Physical Properties

This compound is a long-chain aliphatic amino alcohol featuring a primary amine at one terminus and a primary hydroxyl group at the other. This unique structure imparts amphiphilic properties and makes it a valuable building block in various chemical syntheses.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₀H₂₃NO | [1] |

| Molecular Weight | 173.30 g/mol | [1] |

| Appearance | White to very pale-yellow crystalline powder | [2] |

| Melting Point | 71.0 - 75.0 °C | [3] |

| Boiling Point | 154 °C at 3 mmHg | [4] |

| Solubility | Soluble in Methanol. Slightly soluble in DMSO. | [3] |

| Stability | Air sensitive. Incompatible with oxidizing agents. | [2] |

Experimental Protocols

General Synthesis Workflow

A potential synthetic pathway to this compound is initiated from the corresponding diol. The first step involves the selective monobromination of 1,10-decanediol to yield 10-bromo-1-decanol. This intermediate can then be subjected to amination to replace the bromine atom with a primary amine group, yielding the final product.

Purification Protocol: Recrystallization

Due to its crystalline nature, recrystallization is a suitable method for the purification of this compound. The choice of solvent is critical and should be determined empirically. A general procedure is as follows:

-

Solvent Selection : Identify a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alcohols or alcohol-water mixtures are often good starting points for amino alcohols.

-

Dissolution : Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization : Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation : Collect the purified crystals by vacuum filtration.

-

Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying : Dry the crystals under vacuum to remove residual solvent.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the methylene protons adjacent to the amino and hydroxyl groups. The protons on the carbon bearing the hydroxyl group (C1) would likely appear as a triplet around 3.6 ppm. The protons on the carbon adjacent to the amino group (C10) would be expected to appear as a triplet around 2.7 ppm. The remaining methylene protons in the long alkyl chain would produce a complex multiplet in the upfield region (around 1.2-1.6 ppm). The protons of the amine and hydroxyl groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR : The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the hydroxyl group (C1) would be the most downfield-shifted aliphatic carbon, likely appearing around 62 ppm. The carbon attached to the amino group (C10) would be expected around 42 ppm. The other eight methylene carbons will have signals in the range of 25-33 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the following key absorption bands:

-

O-H Stretch : A broad and strong band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch : One or two bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine. These may overlap with the O-H stretch.

-

C-H Stretch : Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) due to the stretching vibrations of the C-H bonds in the alkyl chain.

-

N-H Bend : A medium intensity band around 1600 cm⁻¹ for the scissoring vibration of the primary amine.

-

C-O Stretch : A strong band in the region of 1050-1150 cm⁻¹ for the C-O stretching of the primary alcohol.

-

C-N Stretch : A weak to medium band in the 1020-1250 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound under electron ionization (EI) would likely show a weak or absent molecular ion peak (M⁺) at m/z 173. Common fragmentation patterns for long-chain alcohols and amines would be expected, including:

-

Alpha-cleavage : Cleavage of the C-C bond adjacent to the nitrogen or oxygen atoms.

-

Loss of Water : A peak corresponding to [M-18]⁺ from the dehydration of the alcohol.

-

Loss of Ammonia : A peak corresponding to [M-17]⁺.

-

Alkyl Chain Fragmentation : A series of peaks separated by 14 mass units (CH₂) corresponding to the fragmentation of the decyl chain.

Biological and Pharmacological Relevance

While specific studies on the biological activity of this compound are limited, the broader class of long-chain amino alcohols has garnered significant attention in biomedical research.

Potential Therapeutic Applications

Long-chain 2-amino alcohols have been reported to exhibit a range of biological activities, including:

-

Anti-inflammatory effects [6]

-

Immunosuppressive properties [7]

-

Cytotoxic activity against cancer cell lines [7]

These activities suggest that this compound could be a valuable scaffold for the development of new therapeutic agents.

Role in Drug Delivery

The amphiphilic nature of this compound makes it an attractive component for drug delivery systems. Its ability to self-assemble and interact with both hydrophobic and hydrophilic environments is particularly relevant for the formulation of:

-

Lipid Nanoparticles (LNPs) : Amino alcohols are key components of the ionizable lipids used in LNPs for the delivery of nucleic acids, such as mRNA vaccines.[8][9] The amino group can be protonated at low pH, facilitating endosomal escape, while the long alkyl chain contributes to the lipid core.

Application as a Bifunctional Linker

The presence of two distinct reactive functional groups (amine and hydroxyl) makes this compound a useful bifunctional linker in bioconjugation chemistry.[10] It can be used to connect different molecules, for example, attaching a drug molecule to a targeting ligand or a surface.

Safety and Handling

This compound is classified as a skin and eye irritant.[1] It is also air-sensitive and should be stored under an inert atmosphere in a cool, dark place.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.

This technical guide serves as a foundational resource for researchers working with this compound. Further experimental validation of the outlined protocols and properties is recommended for specific applications.

References

- 1. This compound | C10H23NO | CID 4465355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols - Google Patents [patents.google.com]

- 4. 10-アミノ-1-デカノール | this compound | 23160-46-5 | 東京化成工業株式会社 [tcichemicals.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthesis and In vivo anti-inflammatory activity of long-chain 2-amino-alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a Novel Amino Lipid That Improves Lipid Nanoparticle Performance through Specific Interactions with mRNA | CoLab [colab.ws]

- 9. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Physicochemical Characteristics of 10-Amino-1-decanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 10-Amino-1-decanol, a bifunctional organic compound featuring a primary amine and a primary alcohol. Understanding these properties is crucial for its application in chemical synthesis, materials science, and drug development, where it may serve as a versatile building block or intermediate. This document summarizes key quantitative data, details relevant experimental methodologies, and provides a visual representation of a typical characterization workflow.

Core Physicochemical Properties

The utility of this compound is fundamentally linked to its physicochemical profile, which influences its reactivity, solubility, and handling. The following tables present a summary of its key properties based on available data.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₃NO | [1][2] |

| Molecular Weight | 173.30 g/mol | [1] |

| Appearance | White to almost white powder or crystals | [3] |

| Melting Point | 71-75 °C | [3] |

| Boiling Point | 154 °C at 3 mmHg | N/A |

Solubility and Partitioning Behavior

| Property | Value | Source(s) |

| Solubility | Soluble in Methanol | N/A |

| XlogP (Predicted) | 2.2 | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in peer-reviewed literature. However, the following are general, well-established methodologies that can be applied to characterize this and similar compounds.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.[4]

Capillary Method:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 4-6 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or an automated detection system.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.[5]

-

Observation: The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting range. For automated systems, the instrument will provide a reading.[5]

Boiling Point Determination

For liquids, the boiling point is a characteristic physical property. Since this compound is a solid at room temperature, its boiling point is determined under reduced pressure to prevent decomposition.

Thiele Tube Method (for liquids, adaptable for high-melting solids):

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[6]

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).[6]

-

Heating: The heating bath is gently and uniformly heated. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.[7]

-

Observation: The heat source is removed once a steady stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point at that atmospheric pressure.[6]

Solubility Determination

Qualitative solubility tests can provide insights into the polarity and functional groups of a compound.

General Procedure:

-

Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[8]

-

Solvent Addition: A small volume of the solvent (e.g., 0.75 mL of water, methanol, etc.) is added in portions.[8]

-

Observation: The mixture is vigorously shaken after each addition. The compound is classified as soluble if it completely dissolves.[8] The test can be repeated with a range of solvents of varying polarity (e.g., water, ethanol, diethyl ether, hexane) and with aqueous solutions of different pH (e.g., 5% HCl, 5% NaOH) to assess the acidic or basic nature of the compound.[9]

pKa Determination

The pKa value indicates the strength of an acid or base. For this compound, the pKa of the amino group is of primary interest.

Potentiometric Titration:

-

Solution Preparation: A standard solution of this compound is prepared in water or a suitable co-solvent.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[10]

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[10]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amino groups have been protonated.[10]

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Shake-Flask Method:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.[11]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[11]

-

Phase Separation and Analysis: The two phases are separated, and the concentration of this compound in each phase is determined using a suitable analytical technique (e.g., GC-MS, HPLC).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[11]

Visualizations

As no specific signaling pathways or complex biological interactions involving this compound are documented, a diagram representing a general experimental workflow for its physicochemical characterization is provided below.

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C10H23NO) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 23160-46-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. pharmadekho.com [pharmadekho.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 11. agilent.com [agilent.com]

An In-depth Technical Guide to 10-Amino-1-decanol: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Amino-1-decanol is a bifunctional organic molecule featuring a primary amine and a primary alcohol separated by a ten-carbon aliphatic chain. This unique structure makes it a valuable building block in various chemical and biomedical applications, including the formation of self-assembled monolayers and as a component in drug delivery systems. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, physicochemical properties, and a detailed experimental protocol for its synthesis.

Molecular Structure and Chemical Formula

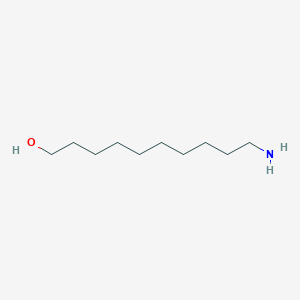

This compound, also known by its IUPAC name 10-aminodecan-1-ol, is a long-chain amino alcohol. Its structure consists of a saturated ten-carbon chain with a hydroxyl group (-OH) at one terminus and an amino group (-NH2) at the other.

Molecular Formula: C₁₀H₂₃NO[1][2][3]

Chemical Identifiers:

-

SMILES: OCCCCCCCCCCN

-

InChI: InChI=1S/C10H23NO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-11H2[3]

The linear aliphatic chain provides hydrophobicity, while the terminal polar functional groups (amine and hydroxyl) impart hydrophilicity, making it an amphiphilic molecule.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Weight | 173.30 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 63-66 °C |

| Boiling Point | 275.6 °C at 760 mmHg |

| Density | 0.903 g/cm³ |

| Solubility | Soluble in methanol and ethanol. |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 10-bromodecan-1-ol. A common and effective method involves the conversion of the bromo-alcohol to an azido-alcohol, followed by the reduction of the azide to the desired primary amine.

Experimental Workflow for the Synthesis of this compound:

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 10-Azidodecan-1-ol

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10-bromodecan-1-ol (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 1.5 equivalents) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 10-azidodecan-1-ol as a crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (Reduction of 10-Azidodecan-1-ol)

-

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable reagent. This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) and with appropriate safety precautions.

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend LiAlH₄ (2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 10-azidodecan-1-ol (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.

-

Wash the filter cake with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield this compound.

-

The product can be further purified by recrystallization or distillation under reduced pressure.

Applications in Research and Development

The bifunctional nature of this compound makes it a versatile molecule in several areas of research:

-

Self-Assembled Monolayers (SAMs): The hydroxyl group can anchor the molecule to various oxide surfaces, while the terminal amine group provides a reactive site for further functionalization. This is particularly useful in the development of biosensors and for modifying surface properties.[4]

-

Drug Delivery: The primary amine can be used to conjugate drugs, targeting ligands, or polymers, making it a useful linker in the construction of drug delivery systems.[5][6][7] The long carbon chain can also facilitate interaction with lipid membranes.

-

Material Science: It can be used as a monomer or a surface-modifying agent in the synthesis of polymers and other materials.

Safety and Handling

This compound is classified as a skin and eye irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from oxidizing agents.

Disclaimer: This document is intended for informational purposes for qualified professionals and researchers. All experimental work should be conducted in a well-equipped laboratory with appropriate safety precautions.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. This compound | 23160-46-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. This compound | C10H23NO | CID 4465355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Self-assembly of amino-terminated monolayers depending on the chemical structure - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery | MDPI [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 10-Amino-1-decanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 10-Amino-1-decanol, a valuable bifunctional molecule in chemical and pharmaceutical research. The document details the most prominent and efficient synthetic route, offering step-by-step experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a linear amino alcohol with a terminal primary amine and a terminal primary hydroxyl group. This unique structure makes it a versatile building block in the synthesis of a wide range of compounds, including polymers, surfactants, and pharmaceutical intermediates. Its long carbon chain provides hydrophobicity, while the terminal functional groups offer sites for further chemical modification. This guide focuses on the most practical and widely applicable method for its synthesis: the Gabriel synthesis.

Primary Synthesis Pathway: The Gabriel Synthesis

The Gabriel synthesis is a robust and well-established method for the preparation of primary amines from primary alkyl halides. It is particularly advantageous as it prevents the over-alkylation often observed in direct amination with ammonia. The synthesis of this compound via this pathway involves two key steps:

-

N-Alkylation of Potassium Phthalimide: Reaction of a suitable 10-halo-1-decanol (typically 10-bromo-1-decanol) with potassium phthalimide to form N-(10-hydroxydecyl)phthalimide.

-

Hydrazinolysis: Cleavage of the phthalimide group from N-(10-hydroxydecyl)phthalimide using hydrazine to liberate the desired primary amine, this compound.

This pathway is favored due to the ready availability of the starting materials and the high yields generally achieved.

Logical Workflow of the Gabriel Synthesis

The following diagram illustrates the logical progression of the Gabriel synthesis for this compound.

An In-depth Technical Guide to 10-aminodecan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 10-aminodecan-1-ol, a bifunctional organic compound of interest in various fields of research and development, including materials science and drug delivery. This document outlines its chemical identity, physicochemical properties, key experimental protocols, and potential applications.

Chemical Identification

Physicochemical Properties

The quantitative properties of 10-aminodecan-1-ol are summarized in the table below, providing a clear reference for experimental design and application development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₃NO | [1] |

| Molecular Weight | 173.30 g/mol | [1] |

| Appearance | White to off-white solid/crystal powder | [2] |

| Melting Point | 72 °C | [2] |

| Boiling Point | 154 °C at 3 mmHg | [2] |

| Density | 0.9 ± 0.1 g/cm³ | [2] |

| Flash Point | 116.4 ± 19.8 °C | [2] |

| Refractive Index | 1.461 | [2] |

| Topological Polar Surface Area | 46.2 Ų | [2] |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 9 | [1] |

Experimental Protocols

This section details methodologies for the synthesis of 10-aminodecan-1-ol and the evaluation of its potential antimicrobial properties.

A common and effective method for the synthesis of amino alcohols is the reduction of the corresponding amino acid using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[1][3][4] The following protocol is a general procedure adapted for the synthesis of 10-aminodecan-1-ol from 10-aminodecanoic acid.

Materials:

-

10-aminodecanoic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

10% Sodium Hydroxide (NaOH) solution

-

Water (deionized)

-

Ethyl acetate or Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes) is prepared and cooled to 0 °C in an ice bath.

-

Addition of Starting Material: A solution of 10-aminodecanoic acid (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is cooled back to 0 °C, and the excess LiAlH₄ is carefully quenched by the successive dropwise addition of water (1 volume), 10% NaOH solution (1.5 volumes), and finally water (3 volumes).[5]

-

Work-up: The resulting suspension is filtered through a pad of celite and washed with ethyl acetate or dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[5]

-

Purification: The crude product is purified by column chromatography to yield pure 10-aminodecan-1-ol.

The antimicrobial activity of long-chain alcohols can be evaluated using standard microbiological techniques such as the agar disc diffusion method.[6]

Materials:

-

10-aminodecan-1-ol

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Agar (MHA)

-

Sterile paper discs (6 mm diameter)

-

Solvent for dissolving the test compound (e.g., Dimethyl sulfoxide - DMSO)

-

Sterile saline solution (0.85% NaCl)

-

McFarland standard (0.5)

-

Incubator

Procedure:

-

Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline solution and its turbidity is adjusted to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly over the entire surface of an MHA plate to create a lawn of bacteria.

-

Disc Preparation: Sterile paper discs are impregnated with a known concentration of 10-aminodecan-1-ol dissolved in a suitable solvent. A solvent control disc should also be prepared.

-

Disc Application: The prepared discs are placed on the surface of the inoculated MHA plate.

-

Incubation: The plates are incubated at 37°C for 16-18 hours.

-

Result Interpretation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[7]

Key Applications and Workflows

10-aminodecan-1-ol is a versatile molecule with potential applications in surface modification and the creation of functional materials. Its bifunctional nature, with a terminal amino group and a terminal hydroxyl group, allows it to act as a linker molecule. One significant application is in the formation of self-assembled monolayers (SAMs).

The following diagram illustrates the logical workflow for the formation of a SAM of an amino-terminated long-chain alkanol on a gold substrate. This process is relevant for creating functionalized surfaces for biosensors, biocompatible coatings, and other advanced materials.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. echemi.com [echemi.com]

- 3. US5744611A - Process for the reduction of amino acids and the derivatives thereof - Google Patents [patents.google.com]

- 4. jocpr.com [jocpr.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. academic.oup.com [academic.oup.com]

- 7. pdb.apec.org [pdb.apec.org]

In-Depth Technical Guide on the Solubility and Stability of 10-Amino-1-decanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview based on available chemical principles and data for structurally related compounds. As of the date of this guide, specific quantitative solubility and comprehensive stability studies for 10-Amino-1-decanol are not extensively available in published literature. The experimental protocols described herein are standard methodologies that can be applied to determine these properties.

Introduction

This compound (CAS: 23160-46-5) is a bifunctional organic molecule featuring a primary amine and a primary hydroxyl group at opposite ends of a ten-carbon aliphatic chain. This structure imparts both hydrophilic and lipophilic characteristics, making it a molecule of interest in various applications, including as a linker in drug conjugates, a building block in polymer synthesis, and a component in the formulation of surfactants and other specialty chemicals. An understanding of its solubility and stability is critical for its effective use, storage, and integration into complex systems.

This guide summarizes the expected solubility and stability profile of this compound, provides detailed experimental protocols for their determination, and outlines potential degradation pathways.

Core Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₃NO | [1][2] |

| Molecular Weight | 173.30 g/mol | [1][2] |

| Appearance | White to almost white powder or crystal | [3] |

| Melting Point | 71.0 to 75.0 °C | |

| Boiling Point | 154 °C / 3 mmHg | |

| Purity | >98.0% (GC) | [2] |

Solubility Profile

While specific quantitative data is scarce, the solubility of this compound can be inferred from its structure. The long C10 alkyl chain imparts significant hydrophobic character, while the terminal amine and hydroxyl groups provide hydrophilic interaction points capable of hydrogen bonding.

Expected Qualitative Solubility:

Based on general chemical principles and data from analogous long-chain alcohols and amines, the following solubility profile is anticipated. For comparison, 1-decanol is very poorly soluble in water (0.37 g/100mL at 20°C).[4] The presence of the amino group in this compound is expected to slightly increase its aqueous solubility, particularly at acidic pH where the amine is protonated.

| Solvent | Expected Solubility | Rationale |

| Water | Low | The long hydrophobic C10 chain is the dominant feature, limiting aqueous solubility despite the presence of polar -NH₂ and -OH groups. |

| Aqueous Acid (e.g., 0.1 M HCl) | Slightly Increased | Protonation of the amino group to form an ammonium salt will increase polarity and aqueous solubility. |

| Aqueous Base (e.g., 0.1 M NaOH) | Low | The molecule remains in its neutral form; no significant increase in solubility is expected compared to pure water. |

| Methanol | Soluble | A manufacturer's data sheet indicates solubility in methanol. Methanol is a polar protic solvent that can interact with both the polar and non-polar portions of the molecule. |

| Ethanol | Soluble | Similar to methanol, ethanol should be a good solvent. Amino acids and peptides are generally more soluble in alcohols than in water, though less so than in highly polar aprotic solvents.[5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds. |

| Acetone | Moderately Soluble | Acetone's polarity is lower than that of alcohols, which may result in reduced solubility. |

| Hexane / Toluene | Low to Insoluble | The polar functional groups will limit solubility in non-polar hydrocarbon solvents. |

Stability Profile and Potential Degradation Pathways

This compound is reported to be "air sensitive," indicating a susceptibility to oxidation.[6] The stability of the molecule will be influenced by temperature, pH, light, and the presence of oxidizing agents. The primary degradation pathways are expected to involve the alcohol and amine functional groups.

Summary of Expected Stability:

| Condition | Expected Stability | Potential Degradation Products |

| Acidic (pH 1-3) | Likely stable under mild conditions. | Dehydration of the alcohol to form an alkene at high temperatures with strong acids is a possibility. |

| Neutral (pH 6-8) | Expected to be relatively stable. | Slow oxidation upon exposure to air. |

| Basic (pH 11-13) | Likely stable under mild conditions. | Potential for base-catalyzed oxidation. |

| Oxidative (e.g., H₂O₂) | Unstable. | Oxidation of the primary alcohol to an aldehyde (10-aminodecanal) and further to a carboxylic acid (10-aminodecanoic acid). Oxidation of the amino group is also possible. |

| Thermal (Heat) | Stable at its melting point, but may degrade at higher temperatures. | Decomposition may occur at elevated temperatures. |

| Photolytic (Light) | Potentially unstable. | Exposure to UV light can generate free radicals, initiating oxidation of the alcohol and/or amine groups. |

Experimental Protocols

The following sections detail standard methodologies for the quantitative determination of solubility and the assessment of stability for this compound.

Solubility Determination: Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining the solubility of a compound in a given solvent.[7]

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, methanol, ethanol, DMSO).

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., at 25°C and 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a clear aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection (after derivatization if necessary, as the molecule lacks a strong chromophore) or a Charged Aerosol Detector (CAD), or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility, typically expressed in mg/mL or mol/L.

Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method used for stability studies.[8]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a methanol/water mixture).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 60°C).

-

Oxidation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Thermal Stress: Expose the solid compound and the stock solution to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples. Neutralize the acid and base-stressed samples before analysis. Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the peak area of this compound and the appearance of new peaks indicate degradation. Peak purity analysis of the parent peak should be performed to ensure it is spectrally homogeneous.

Conclusion

This compound is a molecule with a dual hydrophilic-lipophilic nature. While it is expected to be soluble in polar organic solvents like methanol and ethanol, its solubility in water is likely to be low due to its long hydrocarbon chain. The primary stability concern is its sensitivity to air, suggesting that oxidation of the alcohol and/or amine groups is the main degradation pathway. For any application in research, drug development, or materials science, it is imperative to experimentally determine the quantitative solubility and stability of this compound under conditions relevant to its intended use, following the standard protocols outlined in this guide.

References

- 1. This compound | C10H23NO | CID 4465355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 23160-46-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. ICSC 1490 - 1-DECANOL [inchem.org]

- 5. researchgate.net [researchgate.net]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

An In-Depth Technical Guide to 10-Amino-1-decanol: Core Literature and Early Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Amino-1-decanol is a bifunctional organic molecule containing a primary amine and a primary alcohol separated by a ten-carbon aliphatic chain. Its structure lends itself to a variety of chemical modifications and applications, from a building block in organic synthesis to a potential modulator of biological pathways. This technical guide provides a comprehensive overview of the key literature and early research concerning this compound, with a focus on its synthesis, physicochemical properties, and potential biological significance.

Physicochemical Properties

This compound is a white to very pale-yellow crystalline powder at room temperature. It is an aliphatic amino alcohol that is sensitive to air and should be stored under an inert gas in a cool, dark place. It is incompatible with oxidizing agents.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₃NO | PubChem |

| Molecular Weight | 173.30 g/mol | PubChem |

| CAS Number | 23160-46-5 | Spectrum Chemical |

| Melting Point | 72-75 °C | TCI |

| Boiling Point | 154 °C at 3 mmHg | TCI |

| Solubility | Soluble in methanol | TCI |

Early Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow

Based on general organic chemistry principles, a common and efficient method for the synthesis of this compound would be the reduction of a corresponding azide derivative. This multi-step synthesis would likely proceed as follows:

Caption: Hypothetical synthetic pathway for this compound from 1,10-decanediol.

Detailed Methodologies:

-

Bromination of 1,10-decanediol: 1,10-decanediol would be reacted with hydrobromic acid (HBr) in the presence of a phase transfer catalyst to selectively replace one of the hydroxyl groups with a bromine atom, yielding 10-bromo-1-decanol.

-

Azidation of 10-bromo-1-decanol: The resulting 10-bromo-1-decanol would then undergo nucleophilic substitution with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) to produce 10-azido-1-decanol.

-

Reduction of 10-azido-1-decanol: The final step would involve the reduction of the azide group to a primary amine. This can be achieved through various methods, including catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or with a reducing agent like lithium aluminum hydride (LiAlH₄).

Potential Biological Significance and Signaling Pathways

The structural similarity of long-chain amino alcohols to sphingosine, a key signaling molecule, suggests that this compound could potentially interact with the sphingolipid metabolic pathway. Sphingolipids and their metabolites are crucial in regulating various cellular processes, including proliferation, apoptosis, and inflammation.

The Sphingolipid Rheostat

A central concept in sphingolipid signaling is the "sphingolipid rheostat," which describes the balance between the pro-apoptotic molecules ceramide and sphingosine, and the pro-survival molecule sphingosine-1-phosphate (S1P). The enzymes responsible for interconverting these lipids, such as sphingosine kinases (SphK1 and SphK2), are critical control points.

Caption: The sphingolipid rheostat, balancing cell fate decisions.

Given that many sphingosine kinase inhibitors possess an amino alcohol moiety, it is plausible that this compound could act as a competitive inhibitor of these enzymes. By binding to the active site of SphK1 or SphK2, it might prevent the phosphorylation of sphingosine to S1P, thereby shifting the rheostat towards apoptosis. However, to date, no specific studies have been published that provide quantitative data (e.g., IC50 values) for the inhibition of sphingosine kinases by this compound.

Future Research Directions

The existing literature on this compound is sparse, presenting numerous opportunities for further investigation. Key areas for future research include:

-

Definitive Synthesis and Characterization: Publication of a detailed, optimized, and thoroughly characterized synthesis of this compound.

-

Biological Activity Screening: A comprehensive screening of this compound against a panel of enzymes, particularly those involved in lipid metabolism, to identify potential biological targets.

-

Elucidation of Signaling Pathways: In-depth studies to determine if this compound modulates the sphingolipid pathway or other signaling cascades and to what extent.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives of this compound to understand the structural requirements for any observed biological activity.

Conclusion

This compound is a molecule with potential utility in both synthetic chemistry and as a probe for biological systems. While early and specific research on this compound is limited, its structural features suggest a possible role in modulating lipid signaling pathways. Further research is warranted to fully elucidate its chemical and biological properties, which could pave the way for its application in drug discovery and development.

A Technical Guide to 10-Amino-1-decanol for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, purity grades, and practical applications of 10-Amino-1-decanol, a versatile bifunctional molecule in surface modification and bioconjugation.

Introduction

This compound (CAS No. 23160-46-5) is a linear aliphatic amino alcohol that has garnered significant interest in the fields of materials science, biotechnology, and drug development. Its bifunctional nature, possessing a primary amine (-NH₂) at one terminus and a primary hydroxyl (-OH) group at the other, separated by a ten-carbon alkyl chain, makes it an ideal candidate for a variety of surface modification and bioconjugation applications. The long hydrocarbon chain facilitates the formation of ordered self-assembled monolayers (SAMs) on various substrates, while the terminal functional groups provide reactive handles for the covalent attachment of biomolecules, therapeutic agents, or imaging probes. This technical guide provides a comprehensive overview of the commercial suppliers, available purity grades, and detailed experimental protocols for the application of this compound.

Commercial Suppliers and Purity Grades

A variety of chemical suppliers offer this compound, typically at high purity grades suitable for research and development purposes. The most common purity specification is greater than 98%, often determined by gas chromatography (GC). The compound is generally supplied as a white to off-white crystalline powder.

| Supplier | Product Number | Purity Grade | CAS Number |

| TCI Chemicals | A1523 | >98.0% (GC) | 23160-46-5 |

| Santa Cruz Biotechnology | sc-239570 | ≥98% | 23160-46-5 |

| Spectrum Chemical | TCI-A1523 | - | 23160-46-5 |

| CP Lab Safety | A1523 | - | 23160-46-5 |

| ChemicalBook | CB7254999 | 99.00% | 23160-46-5 |

Note: This table is not exhaustive and represents a selection of commercially available options. Purity and availability may vary.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₂₃NO |

| Molecular Weight | 173.30 g/mol |

| Melting Point | 71.0 to 75.0 °C |

| Appearance | White to Almost white powder to crystal[1] |

Experimental Protocols

The bifunctional nature of this compound allows for its use in a range of applications. Below are detailed protocols for two common uses: the formation of self-assembled monolayers on gold surfaces and the functionalization of nanoparticles for targeted drug delivery.

Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Substrate

This protocol describes the formation of an amino-terminated SAM on a gold surface, which can then be used for the subsequent immobilization of biomolecules or other chemical entities. This procedure is adapted from standard protocols for alkanethiol SAM formation on gold.

Materials:

-

Gold-coated substrate (e.g., glass slide or silicon wafer)

-

This compound

-

Anhydrous ethanol

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with appropriate personal protective equipment in a fume hood.

-

Deionized water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants.

-

Rinse the substrate thoroughly with deionized water and then with ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of this compound in anhydrous ethanol. To do this, dissolve 1.733 mg of this compound in 10 mL of anhydrous ethanol.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

-

Self-Assembly:

-

Immerse the clean, dry gold substrate in the this compound solution.

-

Incubate for 18-24 hours at room temperature in a sealed container to allow for the formation of a well-ordered monolayer. To minimize oxidation, the container can be purged with nitrogen before sealing.

-

-

Rinsing and Drying:

-

Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove non-covalently bound molecules.

-

Dry the functionalized substrate under a gentle stream of nitrogen gas.

-

-

Characterization (Optional):

-

The formation and quality of the SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

-

Protocol 2: Functionalization of Carboxylated Nanoparticles with this compound for Bioconjugation

This protocol details the covalent attachment of this compound to carboxylated nanoparticles (e.g., iron oxide or polymeric nanoparticles) using EDC/NHS chemistry. The resulting hydroxyl-terminated nanoparticles can be further functionalized.

Materials:

-

Carboxyl-terminated nanoparticles

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

-

Centrifuge

Procedure:

-

Nanoparticle Activation:

-

Disperse the carboxylated nanoparticles in MES buffer to a concentration of 1 mg/mL.

-

Add EDC to a final concentration of 10 mM and NHS to a final concentration of 25 mM.

-

Incubate for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

-

-

Conjugation:

-

Dissolve this compound in MES buffer to a concentration of 10 mg/mL.

-

Add the this compound solution to the activated nanoparticle dispersion.

-

Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

-

-

Quenching and Purification:

-

Add the quenching solution to the reaction mixture to a final concentration of 100 mM and incubate for 15 minutes to deactivate any remaining active esters.

-

Centrifuge the solution to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and material.

-

Remove the supernatant and resuspend the nanoparticle pellet in PBS.

-

Repeat the centrifugation and resuspension steps two more times to wash the nanoparticles and remove unreacted reagents.

-

-

Storage and Characterization:

-

Resuspend the final functionalized nanoparticles in a suitable buffer for storage at 4°C.

-

Characterization of the functionalized nanoparticles can be performed using techniques such as dynamic light scattering (DLS) for size and zeta potential measurements, Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the attached molecule, and thermogravimetric analysis (TGA) to quantify the surface coating.

-

Logical and Signaling Pathway Visualizations

The following diagrams, created using the DOT language, illustrate a hypothetical experimental workflow for the application of this compound and a relevant biological signaling pathway.

Conclusion

This compound is a readily available and highly versatile molecule for researchers in materials science and drug development. Its bifunctional nature, combined with a long alkyl chain, allows for the straightforward creation of functionalized surfaces and nanoparticles. The provided protocols offer a starting point for the practical application of this compound in forming self-assembled monolayers and in bioconjugation for targeted drug delivery. The ability to use this compound as a linker to attach therapeutic agents to nanocarriers highlights its potential in the development of novel cancer therapies that target specific signaling pathways, such as the EGFR pathway, which is often dysregulated in various cancers.[2][3][4][5] Further research into the applications of this and similar amino alcohols will undoubtedly continue to expand the toolkit available to scientists working at the interface of chemistry, biology, and medicine.

References

- 1. This compound | 23160-46-5 | TCI AMERICA [tcichemicals.com]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

In-Depth Technical Guide: Safety, Handling, and Storage of 10-Amino-1-decanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage recommendations for 10-Amino-1-decanol (CAS RN: 23160-46-5), a versatile aliphatic amino alcohol. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound for research and development purposes.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties.

GHS Classification:

-

Skin Corrosion/Irritation: Category 2, Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Category 2A, Causes serious eye irritation.[1]

Signal Word: Warning[1]

Hazard Statements:

Precautionary Statements: A series of precautionary statements are associated with the handling of this compound, including P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362+P364.[1][2] These statements emphasize the importance of thorough washing after handling, wearing protective gear, and seeking medical advice if irritation persists.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for its proper handling and storage.

| Property | Value |

| Molecular Formula | C₁₀H₂₃NO[1][3] |

| Molecular Weight | 173.30 g/mol [1][3] |

| Appearance | White to very pale-yellow crystalline powder.[3] |

| Melting Point | 71.0 to 75.0 °C[2] |

| Boiling Point | 154 °C / 3 mmHg |

| Purity | >98.0% (GC)(T) |

Safe Handling and Personal Protective Equipment (PPE)

Due to its irritant nature, appropriate engineering controls and personal protective equipment must be utilized when handling this compound.

Engineering Controls:

-

Handling should be performed in a well-ventilated area to minimize inhalation of any dust or vapors.

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[2]

-

Respiratory Protection: If handling large quantities or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.

General Hygiene Practices:

-

Wash hands and face thoroughly after handling.

-

Avoid contact with skin, eyes, and clothing.

-

Take off contaminated clothing and wash it before reuse.[2]

Storage Recommendations

Proper storage of this compound is critical to maintain its stability and prevent hazardous reactions.

-

Container: Keep the container tightly closed.

-

Atmosphere: This substance is air-sensitive and should be stored under an inert gas (e.g., argon or nitrogen).[3]

-

Temperature and Light: Store in a cool and dark place.[3]

-

Incompatibilities: this compound is incompatible with oxidizing agents and should not be stored or handled in their vicinity.[3]

Emergency Procedures

In the event of exposure or a spill, the following first-aid and emergency measures should be taken.

First-Aid Measures:

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice or attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell.

-

If Swallowed: Rinse mouth. Get medical advice/attention if you feel unwell.

Accidental Release Measures:

-

For small spills, absorb the material with an inert absorbent and place it in a suitable container for disposal.

-

Ensure adequate ventilation during cleanup.

-

Avoid generating dust.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

Stability and Reactivity

-

Reactivity: Generally stable under recommended storage conditions.

-

Chemical Stability: Stable under normal conditions.

-

Conditions to Avoid: Exposure to air and incompatible materials.[3]

-

Incompatible Materials: Strong oxidizing agents.[3]

Experimental Workflow: Safe Handling and Storage

The following diagram outlines the logical workflow for the safe handling and storage of this compound in a laboratory setting.

Caption: Workflow for the safe handling and storage of this compound.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling any chemical.

References

10-Amino-1-decanol: A Bifunctional Linker for Drug Development and Surface Modification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

10-Amino-1-decanol is a bifunctional organic molecule characterized by a ten-carbon aliphatic chain terminating in a primary amine group at one end and a primary hydroxyl group at the other. This unique structure allows it to act as a versatile linker and spacer molecule in a variety of applications, particularly in the fields of drug development, bioconjugation, and materials science. The presence of two distinct reactive functional groups enables sequential or orthogonal chemical modifications, making it an ideal building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of the core properties, experimental protocols, and potential applications of this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] It is soluble in methanol and other polar organic solvents. Key quantitative data for this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 10-aminodecan-1-ol | [3] |

| CAS Number | 23160-46-5 | [3] |

| Molecular Formula | C₁₀H₂₃NO | [3] |

| Molecular Weight | 173.30 g/mol | [3] |

| Appearance | White to off-white powder/crystal | |

| Melting Point | 71.0 to 75.0 °C | |

| Boiling Point | 154 °C / 3 mmHg | [4] |

| Solubility | Soluble in Methanol | |

| Purity | >98.0% (GC) |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in public databases. However, the expected spectroscopic characteristics can be predicted based on its structure. These are summarized in Tables 2, 3, and 4.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted Chemical Shift (ppm) | Description |

| H-1 | ~3.6 (t) | Methylene adjacent to -OH |

| H-10 | ~2.7 (t) | Methylene adjacent to -NH₂ |

| H-2 to H-9 | ~1.2-1.6 (m) | Methylene chain |

| -OH | Variable (broad s) | Hydroxyl proton |

| -NH₂ | Variable (broad s) | Amine protons |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Description |

| C-1 | ~62 | Methylene adjacent to -OH |

| C-10 | ~42 | Methylene adjacent to -NH₂ |

| C-2 to C-9 | ~25-33 | Methylene chain |

Table 3: Expected FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| N-H (amine) | Stretching | 3300-3500 (two bands for primary amine) |

| C-H (alkane) | Stretching | 2850-2960 |

| N-H (amine) | Bending | 1590-1650 |

| C-O (alcohol) | Stretching | 1050-1260 |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment | Fragmentation Pathway |

| 173 | [M]⁺ | Molecular ion |

| 155 | [M - H₂O]⁺ | Loss of water from the alcohol |

| 144 | [M - CH₂NH₂]⁺ | Alpha-cleavage at the amine terminus |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage at the amine terminus |

Experimental Protocols

The bifunctional nature of this compound allows for a range of chemical modifications. The following are detailed, representative protocols for common transformations.

Protection of the Amine Group with a Boc Moiety

This protocol describes the selective protection of the primary amine, leaving the hydroxyl group available for subsequent reactions.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (1.2 eq) to the solution and stir.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Boc-10-amino-1-decanol.

Amide Coupling to a Carboxylic Acid

This protocol details the formation of an amide bond between the amine group of this compound and a carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

-

Stir the solution at room temperature for 30 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.1 eq) and DIPEA (2.0 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

-

Once the reaction is complete, dilute with ethyl acetate and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Esterification with a Fatty Acid

This protocol describes the formation of an ester linkage between the hydroxyl group of this compound and a fatty acid. The amine group should be protected prior to this reaction.

Materials:

-

N-Boc-10-amino-1-decanol (from protocol 4.1)

-

Fatty acid of interest

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolve N-Boc-10-amino-1-decanol (1.0 eq), the fatty acid (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 eq) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash the filter cake with DCM.

-

Combine the filtrate and washings, and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable tool in drug development, primarily as a linker or spacer in prodrugs and for the surface modification of drug delivery systems.

Linker for Prodrug Synthesis

This compound can be used to synthesize prodrugs by covalently linking a drug molecule to a carrier or targeting moiety. The ten-carbon chain provides spatial separation between the drug and the carrier, which can be crucial for maintaining the drug's activity and facilitating its release at the target site. The amine or hydroxyl group can be used for attachment to the drug, while the other functional group can be conjugated to a targeting ligand or a solubilizing agent.

Surface Modification of Nanoparticles

The surface properties of nanoparticles are critical for their in vivo performance, including circulation time, cellular uptake, and toxicity. This compound can be used to modify the surface of various nanoparticles (e.g., silica, gold, polymeric nanoparticles) to introduce a hydrophilic spacer with a reactive handle. The hydroxyl group can be used to attach to the nanoparticle surface (e.g., via silanization for silica nanoparticles), while the terminal amine group can be used for the conjugation of targeting ligands, imaging agents, or therapeutic molecules.

Hypothetical Signaling Pathway of a this compound-Linked Drug Conjugate

While no specific signaling pathways involving this compound itself have been identified, its role as a linker in drug conjugates can be conceptualized within the framework of targeted drug delivery. The following diagram illustrates a hypothetical mechanism of action for a drug conjugate where this compound links a targeting ligand to a cytotoxic drug.

References

Methodological & Application

Application Notes and Protocols for the Formation of Self-Assembled Monolayers (SAMs) with 10-Amino-1-decanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on solid surfaces, providing a powerful tool for tailoring interfacial properties. 10-Amino-1-decanol is a bifunctional organic molecule featuring a terminal amino group (-NH2) and a terminal hydroxyl group (-OH) separated by a ten-carbon alkyl chain. This structure allows for the formation of SAMs on a variety of substrates, with the potential for subsequent surface functionalization. The amino group can serve as an anchor to surfaces like gold or as a reactive site for further chemical modification, while the hydroxyl group can influence wettability and provide an attachment point for biomolecules. These properties make this compound SAMs valuable in fields such as biosensors, drug delivery, and biomedical implants.[1][2]

This document provides a detailed protocol for the formation of this compound SAMs, methods for their characterization, and potential applications in research and drug development.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of SAMs formed from molecules with terminal amino and hydroxyl groups. This data is representative of the expected values for well-formed this compound SAMs.

Table 1: Surface Wettability Analysis

| Surface | Advancing Contact Angle (θa) | Receding Contact Angle (θr) | Hysteresis (θa - θr) |

| Bare Gold | 85° ± 3° | 40° ± 4° | 45° |

| This compound SAM on Gold | 55° ± 2° | 30° ± 3° | 25° |

| Bare Silicon Dioxide | <10° | ~0° | <10° |

| This compound SAM on SiO2 | 45° ± 3° | 25° ± 2° | 20° |

Table 2: SAM Thickness Measurement

| SAM Composition | Substrate | Technique | Measured Thickness |

| This compound | Gold | Ellipsometry | 12 - 15 Å |

| This compound | Silicon Dioxide | Ellipsometry | 10 - 13 Å |

| Alkanethiol (C10) | Gold | X-ray Photoelectron Spectroscopy (XPS) | ~1.3 nm |

Experimental Protocols

The formation of a high-quality this compound SAM is a multi-step process that requires meticulous attention to cleanliness and experimental conditions. The general process involves substrate preparation, solution preparation, monolayer deposition, and post-deposition rinsing.

Substrate Preparation

The choice of substrate is critical and depends on the intended application. The amino group of this compound can form a bond with gold surfaces, while the hydroxyl group can interact with oxide surfaces like silicon dioxide (SiO2) or titanium dioxide (TiO2).

For Gold Substrates:

-

Deposit a thin layer of gold (typically 50-200 nm) onto a silicon wafer or glass slide with a chromium or titanium adhesion layer (5-10 nm).

-

Clean the gold substrate by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Thoroughly rinse the substrate with deionized (DI) water and then with ethanol.

-

Dry the substrate under a stream of high-purity nitrogen gas. The substrate should be used immediately for SAM deposition.

For Silicon Dioxide Substrates:

-

Clean silicon wafers or glass slides by sonicating in acetone, followed by isopropanol, and finally DI water (15 minutes each).

-

Dry the substrates under a stream of nitrogen.

-

To create a high density of hydroxyl groups on the surface, treat the substrates with an oxygen plasma cleaner or a UV/Ozone cleaner for 10-20 minutes. Alternatively, immerse in piranha solution for 30-60 minutes.[3]

-

Thoroughly rinse with DI water and dry under a stream of nitrogen. Use the substrates immediately.

SAM Formation

-

Solution Preparation: Prepare a 1 mM solution of this compound in a suitable solvent. For gold substrates, high-purity ethanol is a common solvent. For oxide surfaces, anhydrous toluene or ethanol can be used. Sonicate the solution for 5-10 minutes to ensure the solute is fully dissolved.[4]

-

Immersion: Immerse the cleaned, dry substrate into the this compound solution in a sealed container to prevent solvent evaporation and contamination. It is advisable to purge the container with an inert gas like nitrogen or argon before sealing.[4]

-